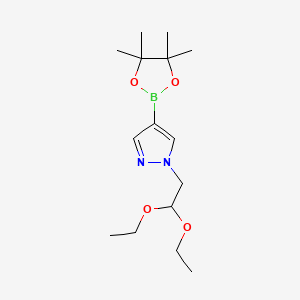
2,5-Dibromonicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dibromonicotinonitrile is a chemical compound with the linear formula C6H2N2Br2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 2,5-Dibromonicotinonitrile is represented by the SMILES stringBrc1ncc(cc1C#N)Br . The InChI key for this compound is LWRPXLRIRYXURL-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The average mass of 2,5-Dibromonicotinonitrile is 261.901 Da, and its monoisotopic mass is 259.858459 Da . More detailed physical and chemical properties are not available in the current resources .Aplicaciones Científicas De Investigación
Plasmonics and Metamaterials
Materials like 2,5-Dibromonicotinonitrile contribute to the development of plasmonics and metamaterials. These materials hold the key to transforming scientific ideas into next-generation technology. By moving beyond conventional metallic components, such materials can improve device performance, design flexibility, and integration, making significant impacts in fields such as optical computing, telecommunications, and sensing technologies (Naik, Shalaev, & Boltasseva, 2013).
Biomedical Evaluation
The framework of 2,5-Dibromonicotinonitrile and its derivatives have been explored for potential biomedical applications. For example, 2-amino nicotinonitrile derivatives have shown promise as inhibitors of SIRT1, a protein linked to aging and age-related diseases. Such compounds, synthesized using novel approaches, have demonstrated significant potential in vitro, indicating their relevance in drug discovery and therapeutic research (Challa et al., 2021).
Photocatalysis
Modified versions of materials related to 2,5-Dibromonicotinonitrile, such as 2,5-dibromopyrazine-doped polymeric carbon nitride, have shown enhanced photocatalytic activity. Such materials are crucial for environmental remediation and energy applications, including organic pollutant degradation and hydrogen production under visible light. The unique properties of these materials, such as improved charge-carrier separation and structural distortion, contribute to their high performance in these applications (Zhou et al., 2019).
Herbicide Resistance in Agriculture
In agricultural biotechnology, 2,5-Dibromonicotinonitrile-related compounds have been instrumental in developing herbicide-resistant crops. The use of specific genes that can break down herbicides like Bromoxynil has led to the creation of crops that can withstand these chemicals, ensuring crop safety and agricultural productivity. Such advancements underline the material's significance in enhancing food security and agricultural practices (Taghipour & Huyop, 2013).
Environmental Monitoring
Research has highlighted the role of compounds like 2,5-Dibromonicotinonitrile in understanding and mitigating the environmental impact of explosives. Studies on the biodegradation and biotransformation of such compounds provide insights into managing pollutants in the environment, essential for environmental protection and sustainability (Rylott, Lorenz, & Bruce, 2011).
Mecanismo De Acción
Propiedades
IUPAC Name |
2,5-dibromopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2N2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRPXLRIRYXURL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679925 |
Source


|
| Record name | 2,5-Dibromopyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1214340-41-6 |
Source


|
| Record name | 2,5-Dibromopyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B572488.png)

![8-Methyl-2-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-oxazolo[4,5-c]azepine](/img/structure/B572494.png)



![(R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole](/img/structure/B572498.png)
![7-Azaspiro[4.5]decan-6-one](/img/structure/B572499.png)


